molecular formula C19H17N3O2S3 B2624423 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476465-46-0

2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2624423
CAS RN: 476465-46-0
M. Wt: 415.54
InChI Key: GWMRKNHYQLMEHP-UHFFFAOYSA-N
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Description

2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that has shown potential as a therapeutic agent in scientific research. It belongs to the class of thiadiazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the modulation of various cellular pathways. It has been found to inhibit the activity of enzymes such as COX-2 and MMPs, which are involved in the production of pro-inflammatory mediators and extracellular matrix degradation. It also activates the caspase-dependent apoptotic pathway by upregulating Bax and downregulating Bcl-2. Additionally, it modulates the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has antioxidant properties, which can reduce oxidative stress and prevent cellular damage. It also has anti-inflammatory properties, which can reduce inflammation and prevent tissue damage. In addition, it has been found to have analgesic and anxiolytic effects, which can reduce pain and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low toxicity compared to other compounds. It is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, one limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases. Another direction is to explore its synergistic effects with other compounds or therapies. Additionally, further studies are needed to elucidate its pharmacokinetics and toxicity profiles to ensure its safety and efficacy in clinical applications.

Synthesis Methods

The synthesis of 2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 2-amino-5-benzylsulfanyl-1,3,4-thiadiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N-chloroacetyl-2-benzylsulfanylamine to obtain the final product. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been investigated for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurological research, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-benzylsulfanyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c23-16(15-9-5-2-6-10-15)12-26-19-22-21-18(27-19)20-17(24)13-25-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMRKNHYQLMEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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